4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Description
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a trifluoromethyl group at position 4. The piperazine ring at position 4 is further substituted with a 5-fluoropyrimidin-2-yl group, introducing additional fluorine-based electronic effects.
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N6/c1-9-21-11(14(16,17)18)6-12(22-9)23-2-4-24(5-3-23)13-19-7-10(15)8-20-13/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTLDLRYUTUQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method includes the reaction of 5-fluoropyrimidine with piperazine under controlled conditions to form an intermediate compound. This intermediate is then reacted with 2-methyl-6-(trifluoromethyl)pyrimidine to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent hydrolysis of the reducing agents.
Substitution: Carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share key features such as pyrimidine cores, piperazine/piperidine rings, and fluorinated substituents. Below is a detailed comparison based on structural motifs, synthesis, and pharmacological relevance:
Structural and Functional Comparisons
Pharmacological Implications
- Electron-Withdrawing Effects: The trifluoromethyl group in the target compound enhances membrane permeability but may reduce aqueous solubility compared to non-fluorinated analogs .
- Receptor Selectivity : Piperazine-containing compounds (e.g., FAUC 329 derivatives) often target dopamine receptors, but the 5-fluoropyrimidin-2-yl substituent in the target compound could shift selectivity toward kinases or other fluorophilic targets .
- Metabolic Stability : Fluorine atoms and trifluoromethyl groups generally resist oxidative metabolism, whereas methoxy groups (as in ’s compound) are prone to demethylation, reducing half-life .
Key Research Findings
- highlights that tert-butyl-piperazine analogs exhibit high dopamine D3 receptor affinity, suggesting that bulkier substituents on piperazine improve receptor specificity .
- Sulfonamide derivatives () demonstrate broad-spectrum biological activity, but their synthesis requires harsh conditions, limiting scalability compared to halogenated pyrimidine couplings .
Biological Activity
The compound 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Its unique structure, featuring both a piperazine and a trifluoromethyl group, suggests promising applications in medicinal chemistry, particularly in the development of antifungal, anticancer, and insecticidal agents.
Antifungal Activity
Recent studies have demonstrated that compounds similar to this pyrimidine derivative exhibit significant antifungal properties. For instance, research on trifluoromethyl pyrimidine derivatives has shown promising results against various fungal strains. In particular, certain derivatives displayed inhibition rates comparable to established antifungal agents like tebuconazole .
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| 5b | Botrytis cinerea | 96.76 |
| 5j | Botrytis cinerea | 96.84 |
| 5l | Botrytis cinerea | 100 |
| 5v | Sclerotinia sclerotiorum | 82.73 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that derivatives of trifluoromethyl pyrimidines exhibit cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The efficacy was evaluated using the MTT assay, revealing IC50 values that suggest moderate to high activity compared to conventional chemotherapeutics like doxorubicin .
Insecticidal Activity
Insecticidal evaluations have shown that certain pyrimidine derivatives can effectively target agricultural pests. Compounds were tested against Spodoptera frugiperda and Mythimna separata, demonstrating significant mortality rates at concentrations of 500 µg/mL, indicating their potential as bio-pesticides .
Case Study: Olorofim
Olorofim, a compound closely related to the one , is notable for its antifungal properties and has received orphan drug designation for treating invasive fungal infections. Its mechanism involves inhibiting fungal cell wall synthesis, which is crucial for combating resistant strains . The structural similarities suggest that our compound may exhibit similar mechanisms of action.
Research Findings from Recent Literature
A study published in July 2022 highlighted the synthesis and biological evaluation of various trifluoromethyl pyrimidine derivatives. Notably, these compounds displayed a spectrum of biological activities ranging from antifungal to anticancer effects, emphasizing the versatility of pyrimidine-based scaffolds in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
